D-Erythrose

Content Navigation

Researchers face lengthy asymmetric synthesis steps and slow glycation kinetics with common hexoses. D-Erythrose (CAS 583-50-6) offers a syn-diol template bypassing chiral induction, and its acyclic aldehyde content drives 10-fold faster Maillard reaction rates.

- Fixed syn stereocenters enable near-quantitative yields in total synthesis of polyhydroxylated targets like Resolvin D4.

- Rapid Amadori product formation accelerates Advanced Glycation End-product (AGE) studies weeks vs months.

- 71% enzymatic isomerization conversion for rare ketose production.

Supplied as a high-purity syrup with reliable global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

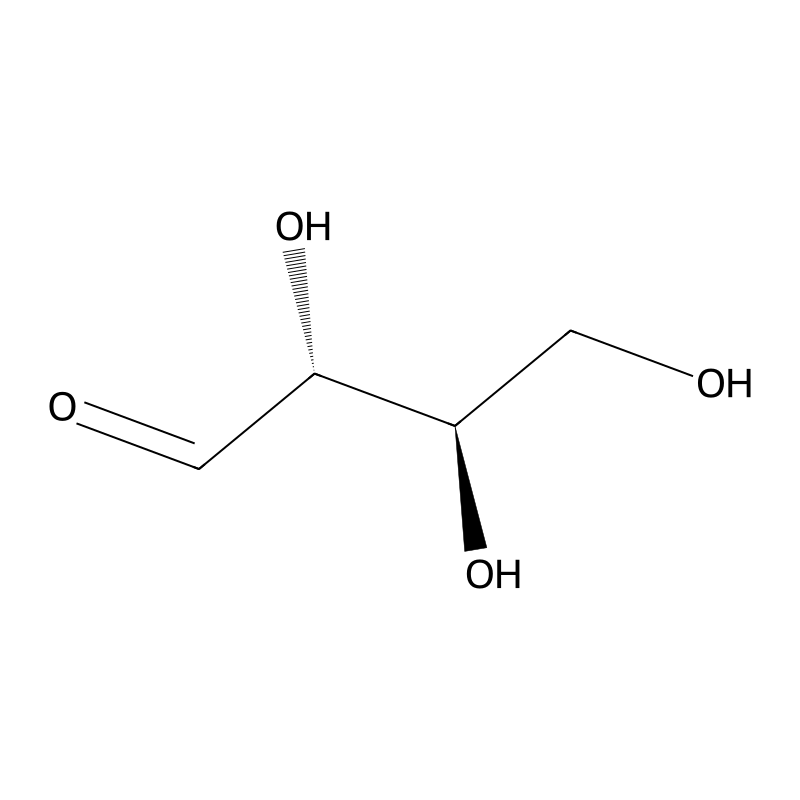

D-Erythrose (CAS 583-50-6) is a four-carbon aldotetrose and a fundamental chiral building block widely utilized in advanced organic synthesis and biochemical research. Typically supplied as a highly water-soluble syrup, it possesses two contiguous chiral centers in a syn configuration, making it a highly valuable 'chiral pool' precursor for the construction of complex polyhydroxylated natural products and pharmaceuticals. Beyond its structural utility, D-Erythrose is characterized by its high reactivity as a reducing sugar; it exists with a significant proportion of free acyclic aldehyde in solution, driving exceptionally fast Maillard reaction kinetics. For procurement professionals and synthetic chemists, prioritizing D-Erythrose is driven by its dual utility: it bypasses complex de novo asymmetric induction steps in synthesis and serves as an accelerated model compound in glycation and rare sugar biocatalysis [1].

Research Fit

D-enantiomer monosaccharide for stereochemical-control studies; distinct from L-erythrose and D-threose

Metabolic intermediate in pentose phosphate and shikimate pathway research

Mutarotating syrup; requires enantiomeric purity verification in analytical workflows

Substituting D-Erythrose with its diastereomer, D-Threose, or with common hexoses like D-Glucose, fundamentally compromises both stereochemical integrity and reaction kinetics. In total synthesis, D-Erythrose provides a rigid syn diol template; replacing it with D-Threose yields the anti configuration, requiring costly and inefficient inversion steps to correct the stereochemistry. In biochemical assays, substituting D-Erythrose with D-Glucose for Maillard reaction modeling fails because hexoses predominantly exist in stable cyclic hemiacetal forms, drastically slowing down the initial Schiff base formation. Consequently, using a generic hexose substitute in glycation assays extends experimental timelines from hours to weeks [1], while using the wrong tetrose epimer in synthesis leads to complete target failure [2].

Substitution Risk

L-erythrose is biologically rare and inert in pentose phosphate contexts; substitution may shift pathway interpretation.

D-threose exhibits different enzyme kinetics and mutarotation profile; biocatalytic performance may not transfer directly.

D-erythrose 4-phosphate requires the phosphate group for shikimate synthase recognition; cannot replace non-phosphorylated D-erythrose in pathway studies.

References

- [1] A DFT Study of the Amadori Rearrangement above a Phosphatidylethanolamine Surface: Comparison to Reactions in Aqueous Environment, J. Phys. Chem. B 2013, 117, 14, 3782–3790.

- [2] Novel diol compounds synthesis and its use for formal synthesis of (2r, 3 s)-3-hydroxypipecolic acid, Patent WO2016056031A1.

Faster Amadori Product Formation

D-Erythrose exhibits an exceptionally high rate of non-enzymatic glycation compared to standard hexoses. In studies measuring the formation of Amadori products with lens crystalline proteins, D-Erythrose reacts 10-fold faster than D-Glucose. This kinetic advantage is attributed to its acyclic structure, which provides a higher level of free aldehyde groups available for initial Schiff base formation[1].

| Evidence Dimension | Rate of Amadori product formation |

| Target Compound Data | 10-fold faster reaction rate |

| Comparator Or Baseline | D-Glucose (Baseline rate) |

| Quantified Difference | 10x acceleration in glycation kinetics |

| Conditions | Reaction with lens crystalline proteins in aqueous environment |

Allows researchers to model Advanced Glycation End-product (AGE) formation in a fraction of the time required when using standard glucose.

Higher Biocatalytic Conversion Yield

When utilized as a substrate for metalloenzyme-catalyzed isomerization, D-Erythrose demonstrates superior conversion efficiency compared to its epimer. Using the hyperthermophilic isomerase TM0416, D-Erythrose achieves a 71% conversion yield to D-erythrulose, significantly outperforming D-Threose, which only reaches a 54.5% yield under identical conditions[1].

| Evidence Dimension | Enzymatic conversion yield to D-erythrulose |

| Target Compound Data | 71% conversion yield |

| Comparator Or Baseline | D-Threose (54.5% conversion yield) |

| Quantified Difference | 16.5% higher absolute conversion yield |

| Conditions | TM0416 metalloenzyme catalysis for 6 hours at 80°C, pH 7 |

Makes D-Erythrose the preferred, higher-yielding precursor for the industrial biocatalytic manufacturing of rare ketoses like D-erythrulose.

Syn-Diol Stereocenter Preservation

D-Erythrose provides a highly efficient starting point for synthesizing complex chiral targets, bypassing the need for low-yield de novo asymmetric steps. In the synthesis of (2R, 3S)-3-hydroxypipecolic acid precursors, D-Erythrose undergoes direct protection and homologation to yield N-Boc protected diol intermediates with up to 94-96% yield, perfectly preserving its native syn stereocenters [1].

| Evidence Dimension | Yield of protected chiral intermediate |

| Target Compound Data | 94-96% yield |

| Comparator Or Baseline | De novo asymmetric induction (typically lower yield and higher step count) |

| Quantified Difference | Near-quantitative yield with zero stereocenter inversion steps |

| Conditions | Protection and homologation in chiral pool synthesis of 3-hydroxypipecolic acid |

Significantly reduces step count and material loss in the procurement and scale-up of complex pharmaceutical intermediates.

In Vitro Glycation Modeling

Due to its 10-fold faster Amadori product formation rate compared to glucose, D-Erythrose is the optimal choice for researchers needing to rapidly induce and study Advanced Glycation End-products (AGEs) and protein cross-linking in weeks rather than months[1].

Biocatalytic D-Erythrulose Production

D-Erythrose is the preferred substrate for enzymatic isomerization processes, offering a 71% conversion yield. It is highly recommended for biochemical producers synthesizing rare ketoses via metalloenzyme pathways, outperforming D-Threose [2].

Chiral Pool Precursor for Therapeutics

With its fixed syn stereocenters, D-Erythrose is an ideal starting material for the total synthesis of polyhydroxylated targets, such as Resolvin D4, (-)-swainsonine, and 3-hydroxypipecolic acid, ensuring near-quantitative yields in early protection steps [3].

Application Fit Matrix

References

- [1] A DFT Study of the Amadori Rearrangement above a Phosphatidylethanolamine Surface: Comparison to Reactions in Aqueous Environment, J. Phys. Chem. B 2013, 117, 14, 3782–3790.

- [2] TM0416, a Hyperthermophilic Promiscuous Nonphosphorylated Sugar Isomerase, Catalyzes Various C5 and C6 Epimerization Reactions, Appl Environ Microbiol. 2017 May; 83(9): e03432-16.

- [3] Novel diol compounds synthesis and its use for formal synthesis of (2r, 3 s)-3-hydroxypipecolic acid, Patent WO2016056031A1.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

756EZ12FT6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

583-50-6

Wikipedia

2: Szczepaniak M, Moc J. Anomerization reaction of bare and microhydrated d-erythrose via explicitly correlated coupled cluster approach. Two water molecules are optimal. J Comput Chem. 2017 Feb 15;38(5):288-303. doi: 10.1002/jcc.24680. Epub 2016 Nov 29. PubMed PMID: 27896831.

3: Kaufmann M, Mügge C, Kroh LW. Theory of the milieu dependent isomerisation dynamics of reducing sugars applied to d-erythrose. Carbohydr Res. 2015 Dec 11;418:89-97. doi: 10.1016/j.carres.2015.10.010. Epub 2015 Oct 30. PubMed PMID: 26580710.

4: Liu LL, Yi T, Zhao X. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma. Oncol Lett. 2015 Feb;9(2):769-773. Epub 2014 Dec 3. PubMed PMID: 25621049; PubMed Central PMCID: PMC4301512.

5: Barbier T, Collard F, Zúñiga-Ripa A, Moriyón I, Godard T, Becker J, Wittmann C, Van Schaftingen E, Letesson JJ. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):17815-20. doi: 10.1073/pnas.1414622111. Epub 2014 Dec 1. PubMed PMID: 25453104; PubMed Central PMCID: PMC4273404.

6: Azofra LM, Alkorta I, Elguero J, Popelier PL. Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. Carbohydr Res. 2012 Sep 1;358:96-105. doi: 10.1016/j.carres.2012.06.011. Epub 2012 Jun 27. PubMed PMID: 22841585.

7: Hernandez-García L, Quintero L, Sánchez M, Sartillo-Piscil F. Beneficial effect of internal hydrogen bonding interactions on the beta-fragmentation of primary alkoxyl radicals. Two-step conversion of D-xylo- and D-ribofuranoses into L-threose and D-erythrose, respectively. J Org Chem. 2007 Oct 26;72(22):8196-201. Epub 2007 Sep 27. PubMed PMID: 17900138.

8: Guo J, Frost JW. Biosynthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate: a defining metabolite in the aminoshikimate pathway. J Am Chem Soc. 2002 Jan 30;124(4):528-9. PubMed PMID: 11804477.

9: Vogt JR, Lamm-Kolonko L, Renz P. Biosynthesis of vitamin B-12 in anaerobic bacteria. Experiments with Eubacterium limosum and D-erythrose 14C-labeled in different positions. Eur J Biochem. 1988 Jul 1;174(4):637-40. PubMed PMID: 2968906.

10: Hosomi S, Nakai N, Kogita J, Terada T, Mizoguchi T. Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate. Biochem J. 1986 Nov 1;239(3):739-43. PubMed PMID: 3827825; PubMed Central PMCID: PMC1147348.

11: Terada T, Mukae H, Ohashi K, Hosomi S, Mizoguchi T, Uehara K. Characterization of an enzyme which catalyzes isomerization and epimerization of D-erythrose 4-phosphate. Eur J Biochem. 1985 Apr 15;148(2):345-51. PubMed PMID: 3987693.

12: Terada T, Kohno T, Samejima T, Hosomi S, Mizoguchi T, Uehara K. Purification and properties of beef liver aldehyde reductase catalyzing the reduction of D-erythrose 4-phosphate. J Biochem. 1985 Jan;97(1):79-87. PubMed PMID: 3888976.

13: Privalle LS. Effects of D-erythrose on nitrogenase activity in whole filaments of Anabaena sp. strain 7120. J Bacteriol. 1984 Nov;160(2):794-6. PubMed PMID: 6238947; PubMed Central PMCID: PMC214809.

14: Ohashi K, Terada T, Kohno T, Hosomi S, Mizoguchi T, Uehara K. Enzymatic isomerization and epimerization of D-erythrose 4-phosphate and its quantitative analysis by gas chromatography/mass spectrometry. Eur J Biochem. 1984 Jul 16;142(2):347-53. PubMed PMID: 6547672.

15: Privalle LS, Burris RH. D-erythrose supports nitrogenase activity in isolated Anabaena sp. strain 7120 heterocysts. J Bacteriol. 1984 Feb;157(2):350-6. PubMed PMID: 6229527; PubMed Central PMCID: PMC215253.

16: Risley JM, Van Etten RL. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. Biochemistry. 1982 Dec 7;21(25):6360-5. PubMed PMID: 6217836.

17: Fujii S, Maruoka M. 2-amino-2-deoxy-D-erythrose in Agaricus bisporus. Biochim Biophys Acta. 1982 Aug 27;717(3):486-90. PubMed PMID: 6215066.

18: Le Maréchal P, Froussios C, Level M, Azerad R. Enzymic properties of phosphonic analogues of D-erythrose 4-phosphate. Biochem Biophys Res Commun. 1980 Feb 27;92(4):1097-103. PubMed PMID: 6102859.

19: Williams JF, Blackmore PF, Duke CC, MacLeod JK. Fact, uncertainty and speculation concerning the biochemistry of D-erythrose-4-phosphate and its metabolic roles. Int J Biochem. 1980;12(3):339-44. Review. PubMed PMID: 6998788.

20: Paoletti F, Williams JF, Horecker BL. An enyzmic method for the analysis of D-erythrose 4-phosphate. Anal Biochem. 1979 May;95(1):250-3. PubMed PMID: 158992.

Explore Compound Types